Cas no 941892-54-2 (N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide)

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide is a specialized benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a chloro-substituted benzothiazole core linked to a dimethylsulfamoyl benzamide moiety, offering unique structural properties for targeted biological interactions. Its sulfamoyl group enhances solubility and bioavailability, while the chloro substitution may influence binding affinity in receptor studies. This compound is of interest for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined chemical structure allows for precise modifications, making it a valuable intermediate in synthetic chemistry and pharmacological investigations.
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide structure
941892-54-2 structure
Product name:N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
CAS No:941892-54-2
MF:C16H14ClN3O3S2
Molecular Weight:395.88365983963
CID:5455190
PubChem ID:8702023

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dimethylsulfamoyl)benzamide
    • AKOS024476728
    • N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
    • F2960-0029
    • VU0506217-2
    • 941892-54-2
    • VU0506217-1
    • インチ: 1S/C16H14ClN3O3S2/c1-20(2)25(22,23)11-5-3-10(4-6-11)16(21)19-13-8-7-12(17)14-15(13)24-9-18-14/h3-9H,1-2H3,(H,19,21)
    • InChIKey: SAFITVJNTURYHA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C2C=1N=CS2)NC(C1C=CC(=CC=1)S(N(C)C)(=O)=O)=O

計算された属性

  • 精确分子量: 395.0165114g/mol
  • 同位素质量: 395.0165114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 588
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 116Ų

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2960-0029-15mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
15mg
$89.0 2023-04-29
Life Chemicals
F2960-0029-2mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
2mg
$59.0 2023-04-29
Life Chemicals
F2960-0029-20mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
20mg
$99.0 2023-04-29
Life Chemicals
F2960-0029-75mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
75mg
$208.0 2023-04-29
Life Chemicals
F2960-0029-3mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
3mg
$63.0 2023-04-29
Life Chemicals
F2960-0029-10mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
10mg
$79.0 2023-04-29
Life Chemicals
F2960-0029-30mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
30mg
$119.0 2023-04-29
Life Chemicals
F2960-0029-100mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
100mg
$248.0 2023-04-29
Life Chemicals
F2960-0029-50mg
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
50mg
$160.0 2023-04-29
Life Chemicals
F2960-0029-10μmol
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide
941892-54-2 90%+
10μl
$69.0 2023-04-29

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide 関連文献

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamideに関する追加情報

Introduction to N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide (CAS No. 941892-54-2)

N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide (CAS No. 941892-54-2) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of modulating various cellular pathways. The unique structural features of this molecule, including its benzothiazole and dimethylsulfamoyl moieties, make it a promising candidate for further investigation in drug discovery.

The benzothiazole core is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. It has been extensively studied for its role in antimicrobial, anti-inflammatory, and anticancer applications. The presence of a chloro substituent at the 4-position of the benzothiazole ring enhances its reactivity and binding affinity to biological targets. This modification is particularly interesting as it can influence the compound's pharmacokinetic properties and overall efficacy.

The dimethylsulfamoyl group appended to the benzamide moiety further contributes to the compound's pharmacological profile. Dimethylsulfamoyl derivatives are known to exhibit potent inhibitory effects on various enzymes and receptors, making them valuable in the development of therapeutic agents. The combination of these two functional groups in N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide suggests a multifaceted mechanism of action, which could be exploited for treating multiple diseases simultaneously.

In recent years, there has been a growing interest in developing small-molecule inhibitors that target protein-protein interactions (PPIs). N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide has shown potential as a lead compound in this area. Studies have demonstrated that it can disrupt specific PPIs involved in cancer progression and inflammation. By interfering with these interactions, the compound may be able to modulate signaling pathways that are critical for disease development.

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The chlorination step at the 4-position of the benzothiazole ring is particularly critical and must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency, making it more accessible for further biological evaluation.

Beyond its potential therapeutic applications, N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide also serves as an important tool for mechanistic studies. By investigating its interactions with biological targets, researchers can gain insights into the structure-function relationships of key proteins involved in disease pathways. This information can then be used to design more selective and potent inhibitors.

The pharmacokinetic properties of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide are another area of active investigation. Studies have shown that modifications to the molecular structure can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing drug candidates and ensuring their clinical efficacy. Computational modeling techniques have been employed to predict ADME characteristics before experimental validation.

In conclusion, N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dimethylsulfamoyl)benzamide(CAS No. 941892-54-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a crucial role in advancing drug discovery efforts.

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